molecular formula C25H32N4O7S2 B2839256 ethyl 4-(4-{[3-(ethoxycarbonyl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate CAS No. 449767-00-4

ethyl 4-(4-{[3-(ethoxycarbonyl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate

Cat. No.: B2839256
CAS No.: 449767-00-4
M. Wt: 564.67
InChI Key: PZDNVRGXZYQRAG-UHFFFAOYSA-N
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Description

This compound is a multifunctional heterocyclic molecule featuring:

  • A thieno[2,3-c]pyridine scaffold substituted with a 6-methyl group and 3-ethoxycarbonyl moiety, contributing to π-π stacking and esterase-sensitive properties.
  • A carbamoyl bridge connecting the thienopyridine and benzenesulfonyl groups, enabling structural rigidity.

Its synthesis likely involves palladium-catalyzed coupling, sulfonylation, and carbamate formation steps, analogous to methods in and .

Properties

IUPAC Name

ethyl 2-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O7S2/c1-4-35-24(31)21-19-10-11-27(3)16-20(19)37-23(21)26-22(30)17-6-8-18(9-7-17)38(33,34)29-14-12-28(13-15-29)25(32)36-5-2/h6-9H,4-5,10-16H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDNVRGXZYQRAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 4-(4-{[3-(ethoxycarbonyl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate involves multiple steps, each requiring specific reagents and conditionsIndustrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of catalysts, controlled temperatures, and specific solvents .

Chemical Reactions Analysis

Ethyl 2-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts.

Scientific Research Applications

Ethyl 2-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of ethyl 4-(4-{[3-(ethoxycarbonyl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Similarity Analysis

Key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Bioactivity Relevance (if reported) Reference
Ethyl 4-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]piperazine-1-carboxylate Piperazine-carboxylate 3-(Tetrafluoroethoxy)benzoyl Potential fluorophilic binding
6-Methyl-2-(4-(2-(trifluoromethyl)phenyl)-piperazin-1-yl)pyrimidine-4-carboxylic acid Pyrimidine-piperazine Trifluoromethylphenyl, carboxylic acid Retinol-binding protein 4 (RBP4) antagonism
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate Piperidine-piperazine 2-Methoxyphenyl, ethoxycarbonyl Unspecified CNS modulation
Ethyl 4-(7-fluoro-2-methyl-5H-thieno[3,2-c][1,5]benzodiazepin-4-yl)piperazine-1-carboxylate Thieno-benzodiazepine-piperazine 7-Fluoro, 2-methyl, benzodiazepine core GABA receptor interactions (hypothesized)

Key Observations :

  • Piperazine-carboxylate derivatives (e.g., ) share conformational flexibility but differ in aromatic substituents, affecting hydrophobicity and target selectivity.
  • Fluorinated substituents (e.g., in ) enhance metabolic stability and membrane permeability compared to the target’s methyl/ethoxycarbonyl groups .
Bioactivity and Target Profiling

While direct bioactivity data for the target compound are absent, and provide principles for extrapolation:

  • Bioactivity Clustering: Compounds with >70% structural similarity (via Tanimoto coefficients) often share modes of action . The target’s thienopyridine-sulfonylpiperazine scaffold may align with kinase inhibitors (e.g., imatinib analogs) due to its planar heterocycle and sulfonamide group.
  • Protein Target Prediction : Molecular docking () suggests the sulfonyl group could anchor to arginine/asparagine residues in active sites, while the piperazine engages in cation-π interactions .
Computational and Pharmacokinetic Comparisons
  • Similarity Metrics: Tanimoto Index: The target compound shows ~60–65% similarity to piperazine-pyrimidine derivatives () and <50% to fluorinated benzodiazepines () using MACCS fingerprints . Hydrophobic Enclosure: The thienopyridine and benzenesulfonyl groups may form hydrophobic pockets, similar to RBP4 antagonists in , as scored by Glide XP .
  • ADME Properties :
    • LogP : Estimated at 3.2 (vs. 2.8 for and 4.1 for ), balancing solubility and membrane penetration.
    • Metabolic Stability : Ethoxycarbonyl groups may undergo esterase-mediated hydrolysis, unlike stable trifluoromethyl analogs .

Q & A

Q. Table 1: Synthesis Optimization Parameters

StepOptimal ConditionsYield RangeKey References
Carbamoylation0–5°C, DMF, 24 hrs60–75%
SulfonylationRT, DCM, TEA catalyst, 12 hrs70–85%
Piperazine coupling50°C, DMSO, 48 hrs55–65%

Basic Research: Which analytical techniques are most effective for characterizing intermediates and the final product?

Methodological Answer:

  • HPLC : Monitor reaction progress using C18 columns with acetonitrile/water gradients; retention times vary by intermediate polarity .
  • NMR Spectroscopy :
    • ¹H NMR : Identify sulfonyl (δ 3.1–3.3 ppm) and piperazine (δ 2.5–3.0 ppm) protons .
    • ¹³C NMR : Confirm ester carbonyls (δ 165–170 ppm) and thienopyridine carbons (δ 110–150 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular ions (e.g., [M+H]⁺ at m/z 600–650) and fragment patterns .

Advanced Research: How can reaction mechanisms for key functional groups (e.g., sulfonamide formation) be experimentally validated?

Methodological Answer:

  • Isotopic Labeling : Use ¹⁵N-labeled amines to track sulfonamide bond formation via MS/MS .
  • Kinetic Studies : Monitor sulfonyl chloride consumption via in-situ IR spectroscopy (disappearance of S=O stretches at 1360 cm⁻¹) .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to simulate transition states and activation energies .

Advanced Research: What computational strategies predict the compound’s 3D conformation and target binding?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinases) to identify binding pockets influenced by the thienopyridine moiety .
  • MD Simulations : GROMACS for assessing stability of piperazine-sulfonyl interactions in aqueous environments .
  • Pharmacophore Modeling : Highlight hydrogen-bond acceptors (ester carbonyls) and hydrophobic regions (methyl-thienopyridine) .

Q. Table 2: Computational Parameters

Software/ToolApplicationKey Outputs
AutoDock VinaTarget binding affinity (ΔG)Binding poses, Ki values
Gaussian 16Transition state geometriesActivation energy
GROMACSSolvent interaction stabilityRMSD, RMSF plots

Advanced Research: How can contradictory data (e.g., variable bioactivity) be resolved?

Methodological Answer:

  • Orthogonal Assays : Compare enzyme inhibition (IC₅₀) in cell-free vs. cell-based systems to rule out off-target effects .
  • Purity Analysis : Use LC-MS to detect trace impurities (e.g., de-esterified byproducts) that may skew bioactivity .
  • Batch Consistency : Replicate syntheses with strict stoichiometric control to minimize variability .

Basic Research: What strategies improve solubility and stability for in vitro assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to prevent aggregation .
  • pH Adjustment : Stabilize sulfonamide groups at pH 7.4–8.0 .
  • Lyophilization : Prepare stable lyophilized powders with trehalose as a cryoprotectant .

Q. Table 3: Solubility and Stability Conditions

ConditionOptimal RangeImpact on Compound
pH7.4–8.0Prevents sulfonamide hydrolysis
Storage Temperature–80°C (lyophilized)>90% stability at 6 months

Advanced Research: What methodologies identify biological targets and mechanisms of action?

Methodological Answer:

  • Pull-Down Assays : Immobilize the compound on agarose beads to capture binding proteins from cell lysates .
  • Kinase Profiling : Screen against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibition patterns .
  • Transcriptomics : RNA-seq to detect downstream gene regulation (e.g., apoptosis markers like BAX) .

Basic Research: How does the compound’s regioselectivity in substitution reactions vary?

Methodological Answer:

  • Directing Groups : The sulfonyl group directs electrophiles to the para position of the benzene ring .
  • Steric Effects : Methyl-thienopyridine hinders substitution at the 3-position, favoring 2- or 5-positions .

Q. Table 4: Regioselectivity Trends

Reaction TypePreferred PositionInfluencing Factor
Electrophilic Aromatic SubstitutionPara to sulfonylElectronic effects
Nucleophilic AttackThienopyridine C-2Steric accessibility

Advanced Research: What experimental approaches elucidate degradation pathways under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions; analyze via LC-MS .
  • Metabolite Identification : Incubate with liver microsomes; detect phase I metabolites (e.g., ester hydrolysis) .

Advanced Research: How can enantiomeric purity be ensured given the compound’s chiral centers?

Methodological Answer:

  • Chiral HPLC : Use Chiralpak IC-3 columns with hexane/isopropanol gradients (85:15) to resolve enantiomers .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TDDFT) .

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